3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including isoxazole, thiazole, and thiochromene. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through the cycloaddition reaction of nitrile oxides with alkynes or alkenes.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Integration of the Thiochromene Moiety: This step often involves the cyclization of a suitable precursor under acidic or basic conditions to form the thiochromene structure.
Coupling Reactions: The final step involves coupling the isoxazole, thiazole, and thiochromene moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: It shows promise as a therapeutic agent due to its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include key metabolic or signaling pathways, which can lead to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 4-isoxazolecarboxylic acid share the isoxazole core but differ in their substituents and biological activities.
Thiazole Derivatives: Thiazole-based compounds such as thiamine (vitamin B1) and benzothiazole have similar ring structures but distinct functional groups and applications.
Thiochromene Derivatives: Compounds like thiochroman-4-one and thiochromene-2-carboxylic acid share the thiochromene moiety but differ in their additional substituents.
Uniqueness
3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
3-methyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c1-8-6-10(20-18-8)14(19)17-15-16-13-9-4-2-3-5-11(9)21-7-12(13)22-15/h2-6H,7H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWOLHUCWFMNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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